

Spectroscopic Analysis of (E)-4-Octen-3-one: A Technical Guide

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Compound of Interest		
Compound Name:	4-Octen-3-one	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the α,β -unsaturated ketone, (E)-**4-Octen-3-one**. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for the structural elucidation and characterization of this compound. The information is presented with clarity and detail to support research and development in the chemical and pharmaceutical sciences.

Spectroscopic Data Summary

The spectroscopic data for (E)-**4-Octen-3-one** is summarized in the following tables, providing a clear and concise reference for its structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

While a complete experimental ¹H NMR spectrum with detailed coupling constants is not readily available in public databases, the expected chemical shifts can be predicted based on the structure of (E)-**4-Octen-3-one**. Protons adjacent to the carbonyl group and those on the carbon-carbon double bond are of particular interest.



Proton	Predicted Chemical Shift (δ) ppm	Multiplicity
H-2	2.5 - 2.7	Quartet
H-1	1.0 - 1.2	Triplet
H-4	6.0 - 6.2	Doublet of Triplets
H-5	6.7 - 6.9	Doublet of Triplets
H-6	2.1 - 2.3	Multiplet
H-7	1.4 - 1.6	Multiplet
H-8	0.9 - 1.0	Triplet

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides a detailed look at the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. The data presented below is referenced from a peer-reviewed publication and was recorded in deuterated chloroform (CDCl₃).

Carbon Atom	Chemical Shift (δ) ppm
C-1	8.2
C-2	34.5
C-3 (C=O)	201.0
C-4	132.0
C-5	145.5
C-6	26.5
C-7	22.5
C-8	13.9



Infrared (IR) Spectroscopy

The IR spectrum of (E)-**4-Octen-3-one** exhibits characteristic absorption bands that correspond to the vibrational frequencies of its functional groups. The most prominent feature is the strong absorption from the carbonyl group, which is conjugated with the carbon-carbon double bond.

Wavenumber (cm ⁻¹)	Assignment
~2965	C-H (sp³) stretch
~1695	C=O (α,β-unsaturated ketone) stretch
~1635	C=C stretch
~975	C-H bend (trans-alkene)

Mass Spectrometry (MS)

The electron ionization mass spectrum of (E)-**4-Octen-3-one** provides information about its molecular weight and fragmentation pattern, which is crucial for confirming its structure. The molecular ion peak and several key fragment ions are summarized below.

m/z	Relative Intensity (%)	Possible Fragment
126	15	[M] ⁺ (Molecular Ion)
97	100	[M - C₂H₅] ⁺
69	85	[M - C4H7O] ⁺ or [C5H9] ⁺
55	50	[C4H7] ⁺
41	70	[C ₃ H ₅] ⁺
29	60	[C ₂ H ₅] ⁺

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.



NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of purified (E)-4-Octen-3-one in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer: 300 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Acquisition Parameters:
 - Spectral Width: 0-12 ppm
 - Number of Scans: 16-32
 - Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition:

- Spectrometer: 75 MHz or higher field NMR spectrometer.
- Pulse Program: Standard proton-decoupled pulse sequence.
- Acquisition Parameters:
 - Spectral Width: 0-220 ppm
 - Number of Scans: 1024 or more, depending on concentration
 - Relaxation Delay: 2-5 seconds



Infrared (IR) Spectroscopy

Sample Preparation:

 Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:
 - Scan Range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 16-32
- Procedure:
 - Acquire a background spectrum of the clean KBr/NaCl plates.
 - Place the sample in the spectrometer.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Gas Chromatography (GC) Conditions:

- Column: A nonpolar capillary column (e.g., DB-1 or HP-5ms).
- Carrier Gas: Helium at a constant flow rate.



- Injection: Split injection of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).
- Temperature Program:
 - Initial Temperature: 50°C, hold for 2 minutes.
 - Ramp: Increase to 250°C at a rate of 10°C/minute.
 - Final Hold: Hold at 250°C for 5 minutes.

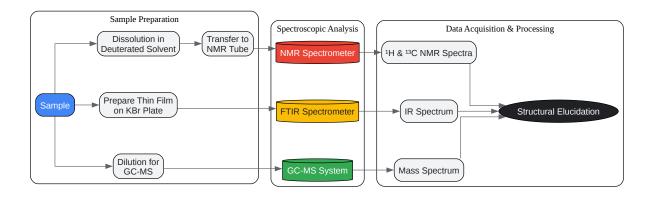
Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 35-350.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis.





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Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

This guide provides a foundational understanding of the spectroscopic properties of (E)-**4-Octen-3-one**. For further, more detailed analysis, it is recommended to consult the primary literature and spectral databases.

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